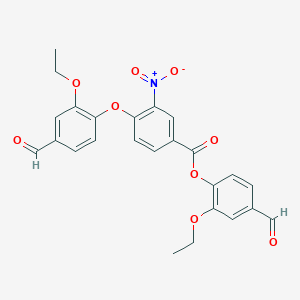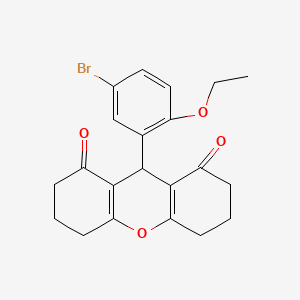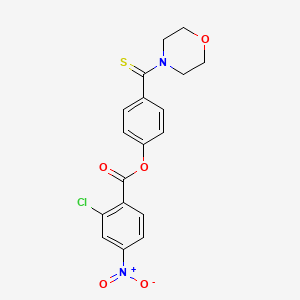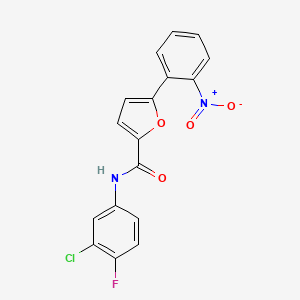
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
概要
説明
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a benzenesulfonyl group that is further substituted with dichloro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine ring.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the piperazine derivative with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2,5-dichloro-4-formylbenzenesulfonyl or 2,5-dichloro-4-carboxybenzenesulfonyl derivatives.
Reduction: Formation of 2,5-dichloro-4-methoxybenzenesulfide or 2,5-dichloro-4-methoxybenzenethiol derivatives.
Substitution: Formation of 2,5-dichloro-4-methoxybenzenesulfonyl derivatives with various substituents replacing the chlorine atoms.
科学的研究の応用
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: Lacks the dichloro substituents, which may influence its chemical properties and applications.
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-methylpiperazine: Contains a methyl group instead of the diphenylmethyl group, which may alter its overall structure and function.
Uniqueness
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dichloro and methoxy groups, along with the diphenylmethyl group, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-benzhydryl-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-31-22-16-21(26)23(17-20(22)25)32(29,30)28-14-12-27(13-15-28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,24H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLPFNOXVITGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3701917.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3701923.png)
![[6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B3701926.png)

![1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B3701946.png)

![3-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B3701955.png)




![Ethyl 4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B3702007.png)

![2-[3-(3-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B3702018.png)
